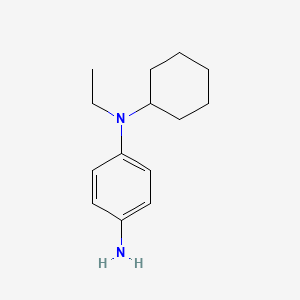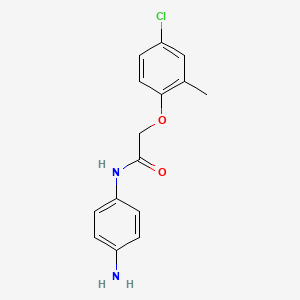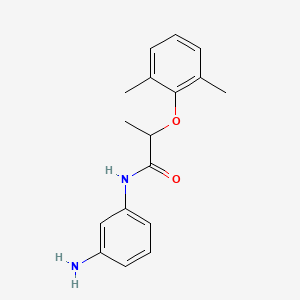![molecular formula C12H19N3 B1318057 [2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 954261-51-9](/img/structure/B1318057.png)
[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine: is a chemical compound that features a piperidine ring and a pyridine ring connected by a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Linking the Rings: The piperidine and pyridine rings are linked via a methanamine group through reductive amination or other suitable coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and halides can be used under basic conditions.
Major Products:
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines and halides.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as a drug candidate due to its structural similarity to known bioactive molecules.
Biochemical Research: It is used in studies involving receptor binding and enzyme inhibition.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which [2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine exerts its effects involves interaction with molecular targets such as receptors and enzymes. The compound can bind to specific sites on these targets, leading to modulation of their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
- [2-(3-Methyl-1-piperidinyl)methyl]benzonitrile
- 2-(4-Methyl-benzyl)-piperidine hydrochloride
Comparison:
- Structural Differences: While similar compounds may share the piperidine or pyridine ring, the presence of different substituents and linkages can significantly alter their chemical properties and biological activities.
- Uniqueness: [2-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine is unique due to its specific combination of piperidine and pyridine rings linked by a methanamine group, which imparts distinct reactivity and potential applications.
Properties
IUPAC Name |
[2-(3-methylpiperidin-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-4-3-7-15(9-10)12-11(8-13)5-2-6-14-12/h2,5-6,10H,3-4,7-9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCELIUHQIMCMKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=CC=N2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
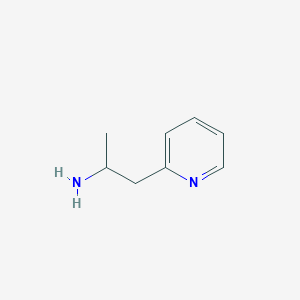
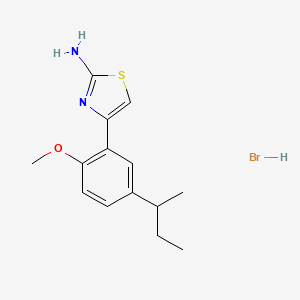
![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)
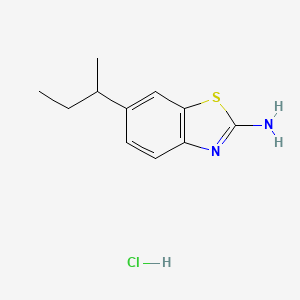

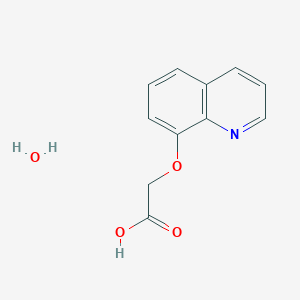
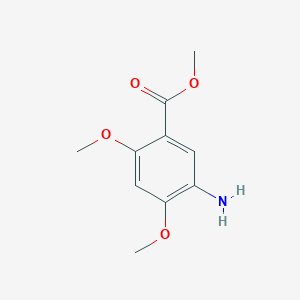

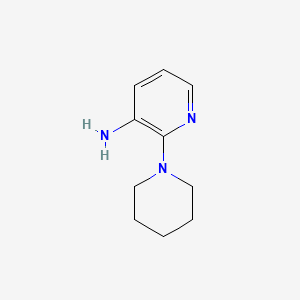
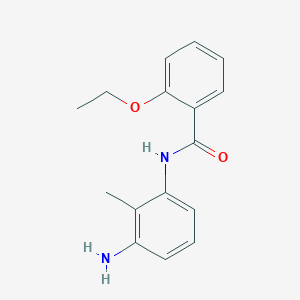
![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)
